1-(Cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride
CAS No.: 1158595-41-5
Cat. No.: VC8406616
Molecular Formula: C10H18ClNO2
Molecular Weight: 219.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1158595-41-5 |
|---|---|
| Molecular Formula | C10H18ClNO2 |
| Molecular Weight | 219.71 g/mol |
| IUPAC Name | 1-(cyclopropylmethyl)piperidine-4-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C10H17NO2.ClH/c12-10(13)9-3-5-11(6-4-9)7-8-1-2-8;/h8-9H,1-7H2,(H,12,13);1H |
| Standard InChI Key | NJRNNDAMINCITN-UHFFFAOYSA-N |
| SMILES | C1CC1CN2CCC(CC2)C(=O)O.Cl |
| Canonical SMILES | C1CC1CN2CCC(CC2)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₁₀H₁₈ClNO₂, with a molecular weight of 219.71 g/mol. Its IUPAC name, 1-(cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride, reflects a piperidine ring substituted at the 1-position with a cyclopropylmethyl group and at the 4-position with a carboxylic acid, neutralized as a hydrochloride salt.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 1158595-41-5 |
| Molecular Formula | C₁₀H₁₈ClNO₂ |
| Molecular Weight | 219.71 g/mol |
| SMILES | C1CC1CN2CCC(CC2)C(=O)O.Cl |
| InChIKey | NJRNNDAMINCITN-UHFFFAOYSA-N |
| Purity (Commercial Samples) | ≥98% |
The cyclopropylmethyl group introduces conformational rigidity, while the protonated piperidine nitrogen enhances water solubility—a critical factor for bioavailability .
Synthesis and Manufacturing
Though detailed synthetic routes remain proprietary, analogous piperidine derivatives are typically synthesized via:
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Ring-Closing Reactions: Cyclization of appropriate amines with ketones or aldehydes.
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N-Alkylation: Introducing the cyclopropylmethyl group to piperidine-4-carboxylic acid precursors.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride form .
Industrial-scale production faces challenges in controlling stereochemistry and minimizing byproducts, necessitating advanced purification techniques like recrystallization or chromatography .
Physicochemical Properties
Spectroscopic Profiles
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IR Spectroscopy: Strong absorption at 1700–1720 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (N⁺-H stretch of hydrochloride) .
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NMR (¹H): Key signals include δ 3.2–3.5 ppm (piperidine CH₂), δ 1.4–1.6 ppm (cyclopropane CH₂), and δ 12.1 ppm (carboxylic acid proton, exchange broadened) .
Pharmaceutical Applications and Biological Activity
Drug Discovery Scaffolds
Piperidine derivatives constitute >20% of FDA-approved small-molecule drugs, underscoring their therapeutic versatility. For 1-(cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride:
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Neurological Targets: Structural similarity to sigma-1 receptor ligands suggests potential in neuropathic pain management.
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Antimicrobial Agents: The cyclopropyl group may inhibit bacterial DNA gyrase, analogous to fluoroquinolones .
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Prodrug Development: Carboxylic acid functionality enables esterification for enhanced blood-brain barrier penetration .
Structure-Activity Relationships (SAR)
Key SAR insights from related compounds:
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Cyclopropylmethyl Group: Reduces metabolic oxidation compared to straight-chain alkyl groups, prolonging half-life.
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4-Carboxylic Acid: Facilitates hydrogen bonding with target proteins (e.g., viral proteases) .
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Hydrochloride Salt: Improves crystallinity for formulation stability without altering receptor affinity .
Table 2: Comparative Pharmacokinetic Parameters*
| Derivative | t₁/₂ (h) | LogD₇.₄ | Plasma Protein Binding (%) |
|---|---|---|---|
| Piperidine-4-carboxylic acid | 1.2 | -0.5 | 45 |
| This Compound | 4.8 | 1.2 | 78 |
| Benzylpiperidine analogue | 3.1 | 2.1 | 85 |
*Hypothetical data extrapolated from structural analogs .
Research Frontiers and Challenges
Recent Advances (2023–2025)
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Crystal Engineering: Co-crystallization with succinic acid improved thermal stability by 40% .
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In Silico Screening: Molecular docking predicts strong binding to SARS-CoV-2 main protease (Kd ~ 2.3 μM) .
Knowledge Gaps
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